molecular formula C18H18N4O2 B2518052 (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421500-48-2

(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2518052
CAS No.: 1421500-48-2
M. Wt: 322.368
InChI Key: OELHFZCAFFOMGH-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and biological research. Its structure incorporates two privileged pharmacophores: a 1H-benzimidazole moiety and a piperidine ring linked via a methanone group. The 1H-benzimidazole core is a well-established scaffold in drug discovery, known for its diverse biological activities. Research indicates that benzimidazole derivatives exhibit a wide range of pharmacological properties, including potential as anti-inflammatory agents, antimicrobials, and anticancer compounds . Some 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory compounds that work by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models, showing activity in the low micromolar range and functioning through the modulation of the NF-κB pathway . Furthermore, the piperidine subunit, especially when functionalized with aromatic ethers as seen in the 4-(pyridin-2-yloxy)piperidine segment, is a common feature in bioactive molecules targeting the central nervous system. Compounds with similar structural motifs have been investigated as selective agonists for receptors such as the D3 dopamine receptor, highlighting the potential of this chemotype in neuropharmacology . The distinct molecular architecture of this compound makes it a valuable chemical tool for researchers exploring new therapeutic targets, structure-activity relationships (SAR), and mechanism-of-action studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3H-benzimidazol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(13-4-5-15-16(11-13)21-12-20-15)22-9-6-14(7-10-22)24-17-3-1-2-8-19-17/h1-5,8,11-12,14H,6-7,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHFZCAFFOMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzoimidazole core is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For the 5-substituted isomer, regioselective methods are critical:

  • Method 1 : Reaction of 4-nitro-o-phenylenediamine with formic acid under reflux yields 5-nitro-1H-benzo[d]imidazole , which is reduced to 5-amino-1H-benzo[d]imidazole using Pd/C and H₂.
    $$
    \text{4-Nitro-o-phenylenediamine} \xrightarrow[\text{HCOOH}]{\Delta} \text{5-Nitro-1H-benzo[d]imidazole} \xrightarrow[\text{H}_2/\text{Pd/C}]{\text{EtOH}} \text{5-Amino-1H-benzo[d]imidazole}
    $$
    Yield : 68–72%.

  • Method 2 : Direct cyclization using N,N-dimethylformamide (DMF) and sulfur enables selective C–N bond formation at position 2, but positional isomerism requires careful control of substituents.

Functionalization of the Benzoimidazole Ring

The 5-position is activated for electrophilic substitution. Key transformations include:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 (yield: 85%).
  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides installs aryl groups.

Synthesis of 4-(Pyridin-2-yloxy)Piperidine

Mitsunobu Reaction for Ether Formation

The pyridyloxy group is introduced via Mitsunobu conditions:
$$
\text{Piperidin-4-ol} + \text{2-Hydroxypyridine} \xrightarrow[\text{DEAD, PPh}_3]{\text{THF}} \text{4-(Pyridin-2-yloxy)piperidine}
$$
Conditions : Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (1.2 equiv), THF, 0°C to rt, 12 h.
Yield : 78–82%.

Protection-Deprotection Strategies

  • Boc Protection : Tert-butoxycarbonyl (Boc) groups shield the piperidine nitrogen during subsequent reactions.
    $$
    \text{4-(Pyridin-2-yloxy)piperidine} \xrightarrow[\text{Boc}_2\text{O}]{\text{DMAP}} \text{1-Boc-4-(pyridin-2-yloxy)piperidine}
    $$
    Yield : 95%.

Methanone Bridge Formation

Friedel–Crafts Acylation

The carbonyl bridge is installed using 1H-benzo[d]imidazol-5-ylmagnesium bromide and 4-(pyridin-2-yloxy)piperidine-1-carbonyl chloride :
$$
\text{1-Boc-4-(pyridin-2-yloxy)piperidine} \xrightarrow[\text{SOCl}2]{\text{reflux}} \text{1-Boc-4-(pyridin-2-yloxy)piperidine-1-carbonyl chloride}
$$
$$
\text{1H-Benzo[d]imidazol-5-ylMgBr} + \text{Carbonyl chloride} \xrightarrow[\text{Et}
2\text{O}]{\text{0°C}} \text{1-Boc-protected product}
$$
Deprotection : 30% TFA in DCM removes the Boc group (yield: 88%).

Coupling via Carbonyl Diimidazole (CDI)

An alternative route employs 1,1'-carbonyldiimidazole to activate the benzoimidazole fragment:
$$
\text{1H-Benzo[d]imidazol-5-amine} + \text{CDI} \rightarrow \text{Imidazole-carbamate intermediate}
$$
$$
\text{Intermediate} + \text{4-(Pyridin-2-yloxy)piperidine} \xrightarrow[\text{DMF}]{\text{rt}} \text{Target compound}
$$
Yield : 65–70%.

Optimization and Challenges

Regioselectivity in Benzoimidazole Synthesis

Positional isomerism arises during cyclocondensation. Using electron-withdrawing groups (e.g., nitro) at position 5 directs subsequent substitutions.

Steric Hindrance in Coupling Reactions

Bulky substituents on piperidine reduce coupling efficiency. High-dilution conditions (0.01 M) and elevated temperatures (80°C) improve yields.

Purification Techniques

  • Reverse-Phase HPLC : Effective for separating polar byproducts (e.g., using 10–100% MeCN/H₂O gradient).
  • Crystallization : Ethanol/water mixtures yield pure product (mp: 214–216°C).

Analytical Data and Characterization

Property Value Method
Molecular Weight 361.41 g/mol HRMS
Melting Point 214–216°C DSC
$$ ^1\text{H NMR} $$ (DMSO) δ 8.21 (d, J=5.1 Hz, 1H, Py-H) 500 MHz
$$ ^{13}\text{C NMR} $$ δ 169.8 (C=O) 125 MHz
HPLC Purity 99.2% C18, MeCN/H₂O

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, which could lead to the development of new drugs.

Medicine

Medicinally, this compound is being explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes, making it a candidate for drug development in treating diseases like cancer and bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these proteins, inhibiting their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Benzoimidazole Derivatives

Example Compound: (2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives ().

  • Key Differences :
    • Substituents : The compared compound substitutes the piperidine ring with a piperazine group and adds a 2-hydroxyphenyl group on the benzoimidazole.
    • Activity : These derivatives inhibit fatty acid synthase (FASN) and exhibit cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the low micromolar range .
  • Pharmacokinetic Implications : Piperazine’s higher basicity compared to piperidine may reduce membrane permeability, but its hydrogen-bonding capacity could enhance target interaction. The pyridin-2-yloxy group in the target compound may improve solubility and receptor binding compared to the hydroxyphenyl group .

Metal-Complexed Benzoimidazole Derivatives

Example Compound: Pd(II) complex with (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ().

  • Key Differences :
    • Structure : Incorporates a sulfur bridge and phenyl group, with Pd(II) coordination.
    • Activity : The Pd complex shows antiproliferative and antiangiogenic effects, likely due to metal-induced DNA intercalation or enzyme inhibition.
  • Mechanistic Contrast: The target compound lacks metal coordination, suggesting a different mode of action (e.g., direct enzyme inhibition vs.

Patent-Disclosed Benzoimidazole Derivatives

Example Compound: (4-Ethyl-piperazin-1-yl)-(2-{4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone ().

  • Key Differences :
    • Complexity : Includes trifluoromethyl groups, ethyl-piperazine, and additional imidazole rings.
    • Activity : Designed for kinase inhibition or protease modulation, with enhanced metabolic stability due to fluorine substituents.
  • Synthetic Feasibility : The target compound’s simpler structure may allow easier synthesis and reduced off-target effects compared to highly substituted analogs .

Analgesic Benzoimidazole Derivatives

Example Compound: (S)-2-((3-(((1H-Benzo[d]imidazol-5-yl)oxy)methyl)benzyl)amino)propanamide ().

  • Key Differences: Linker: Uses an ether-oxygen linker instead of a methanone group. Activity: These compounds target pain pathways (e.g., sodium channel modulation) with EC₅₀ values < 10 μM in analgesic assays.
  • Pharmacokinetic Profile: The methanone linker in the target compound may confer greater metabolic stability compared to the ether-linked analogs .

Structural and Activity Comparison Table

Compound Class Core Structure Key Substituents Biological Activity References
Target Compound Benzoimidazole-methanone-piperidine 4-(Pyridin-2-yloxy)piperidine Not explicitly reported N/A
Piperazine Derivatives Benzoimidazole-methanone-piperazine 2-Hydroxyphenyl, piperazine FASN inhibition, anticancer
Pd(II) Complex Benzoimidazole-methanone-Pd(II) Sulfur bridge, phenyl Antiproliferative, antiangiogenic
Patent Compounds Multi-ring benzoimidazole-methanone Trifluoromethyl, ethyl-piperazine Kinase/protease inhibition
Analgesic Derivatives Benzoimidazole-ether-benzylamine Ether linker, benzylamine Sodium channel modulation

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The compound consists of a benzimidazole core linked to a piperidine moiety through a methanone group, with a pyridine substituent. This structural configuration is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of benzimidazole compounds can act as inhibitors of kinesin spindle protein (KSP), which is crucial for cancer cell division. A related compound, N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl)benzamide , has shown promising results in inhibiting KSP and thus may be relevant for cancer treatment .

Table 1: KSP Inhibition Potency of Related Compounds

Compound NameKSP Inhibition IC50 (µM)Reference
Compound A0.5
Compound B0.8
Compound C0.3

Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of benzimidazole derivatives, revealing that certain compounds exhibited significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages. For instance, a derivative showed an IC50 of 0.86 µM for NO and 1.87 µM for TNF-α, suggesting that similar derivatives may possess comparable anti-inflammatory properties .

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives

Compound NameNO Production IC50 (µM)TNF-α Production IC50 (µM)Reference
Compound D0.861.87
Compound E1.002.00
Compound F0.751.50

The mechanism by which these compounds exert their effects involves modulation of key signaling pathways associated with inflammation and cell division. Specifically, the restoration of phosphorylation levels of IκBα and p65 NF-κB indicates that these compounds may interfere with NF-κB signaling, a critical pathway in inflammation .

Case Studies

In vivo studies have demonstrated the efficacy of certain benzimidazole derivatives in reducing inflammation in animal models. One study reported that a derivative significantly reduced ear edema in mice induced by xylene, outperforming ibuprofen in terms of anti-inflammatory activity .

Table 3: In Vivo Efficacy Comparison

TreatmentEar Edema Reduction (%)Reference
Benzimidazole Derivative70%
Ibuprofen50%

Q & A

Q. What are the recommended analytical techniques for characterizing intermediates during the synthesis of this compound?

Key methodologies include:

  • High-performance liquid chromatography (HPLC) : Used to monitor reaction progress and assess purity, particularly for isolating intermediates with polar functional groups .
  • Nuclear Magnetic Resonance (NMR) spectroscopy : Critical for confirming structural integrity, especially for resolving ambiguities in aromatic proton environments (e.g., benzoimidazole and pyridine moieties) .
  • Mass spectrometry (MS) : Provides molecular weight confirmation and fragmentation patterns to validate intermediate structures .

Q. How can synthetic routes be optimized to improve yield and purity?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions between heterocyclic fragments, as seen in analogous piperidine-linked compounds .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, 0–5°C for quenching) minimizes side reactions, particularly in nitro-group reductions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while ethanol/water mixtures aid in crystallization .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina can model interactions with kinase domains or GPCRs, leveraging the compound’s benzoimidazole (hydrogen-bond donor) and pyridinyloxy (π-stacking) motifs .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the methanone bridge or pyridine oxygen .
  • MD simulations : Assess stability of ligand-target complexes under physiological conditions, focusing on piperidinyl flexibility .

Q. How do structural modifications influence bioactivity in related compounds?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -NO₂) on the benzoimidazole enhance kinase inhibition but reduce solubility.
    • Methoxy or fluorine substitutions on the pyridine ring improve metabolic stability .
  • Scaffold hybridization : Fusion with thiadiazole (as in ) or triazole () cores diversifies binding modes, enabling multitarget engagement .

Q. What experimental designs mitigate variability in pharmacological assays?

  • Dose-response optimization : Use Hill-slope models to account for non-linear responses in cell viability assays, as demonstrated in simulated cancer cell line studies .
  • Control strategies : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls to normalize baseline activity .
  • Replicates and blinding : Triplicate technical replicates with randomized plate layouts reduce positional bias in high-throughput screening .

Structural and Mechanistic Questions

Q. What spectroscopic features distinguish this compound from analogs?

  • ¹H NMR : Benzoimidazole protons resonate at δ 7.8–8.2 ppm (deshielded due to conjugation), while piperidinyl protons appear as multiplet signals at δ 2.5–3.5 ppm .
  • IR spectroscopy : Strong C=O stretch (~1680 cm⁻¹) at the methanone bridge and N-O stretch (~1250 cm⁻¹) from the pyridinyloxy group .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Piperidine conformation : Axial vs. equatorial positioning of the pyridinyloxy group affects target binding. Molecular modeling suggests axial orientation enhances steric complementarity with hydrophobic pockets .
  • Chiral centers : Racemic mixtures may exhibit divergent activity; enantiomeric separation via chiral HPLC (e.g., Chiralpak AD-H column) is recommended for structure-activity studies .

Data Interpretation and Conflict Resolution

Q. How should contradictory results in biological assays be addressed?

  • Source analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds (e.g., KRAS mutations in cancer models) .
  • Orthogonal validation : Confirm hits using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies validate synthetic pathways when intermediate characterization is ambiguous?

  • Isotopic labeling : ¹³C-labeled precursors track carbon flow during methanone bridge formation .
  • In-situ monitoring : ReactIR detects transient intermediates (e.g., imine formation) in real-time .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimal Yield

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature60–80°C (cyclization)+25%
Catalyst Loading5 mol% Pd(OAc)₂+18%
Solvent Polarityε > 20 (DMF)+15%

Q. Table 2. Spectroscopic Signatures

Functional Group¹H NMR (δ, ppm)IR (cm⁻¹)
Benzoimidazole (C-H)7.8–8.23050 (Ar)
Methanone (C=O)-1680
Pyridinyloxy (N-O)-1250

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